

Unveiling the Specificity of BFH772: A Kinase Panel Screening Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BFH772*

Cat. No.: *B1666941*

[Get Quote](#)

In the landscape of targeted therapeutics, the specificity of a kinase inhibitor is paramount to its efficacy and safety profile. This guide provides a comprehensive analysis of the novel kinase inhibitor, **BFH772**, through extensive kinase panel screening. We present a direct comparison of **BFH772**'s inhibitory activity against established multi-kinase inhibitors, Sunitinib and Sorafenib, supported by detailed experimental data and protocols.

Kinase Inhibition Profile of BFH772 and Comparators

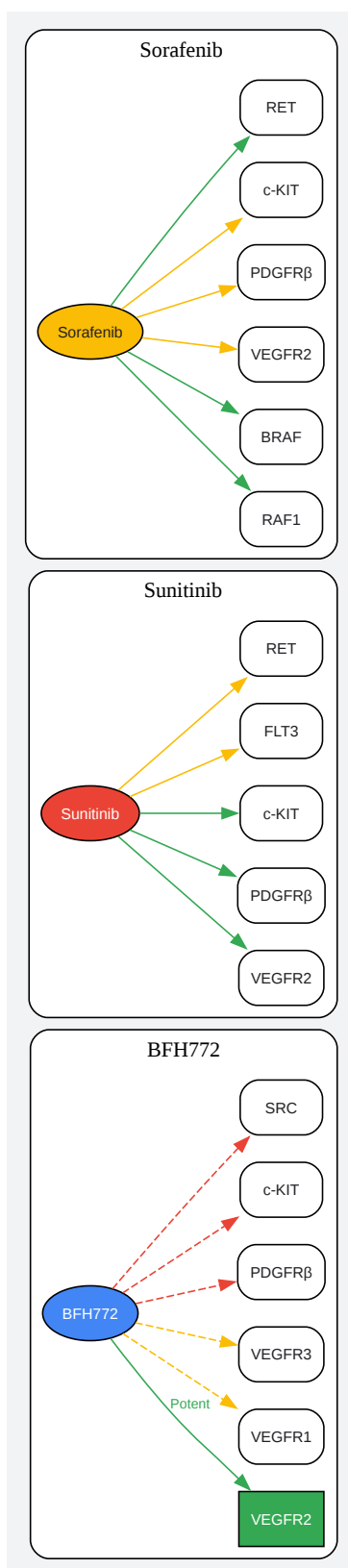
The selectivity of **BFH772** was assessed against a panel of 300 kinases and compared with Sunitinib and Sorafenib. The data, presented as the half-maximal inhibitory concentration (IC₅₀), demonstrates **BFH772**'s potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

Kinase Target	BFH772 IC50 (nM)	Sunitinib IC50 (nM)	Sorafenib IC50 (nM)
VEGFR2	5	9	90
VEGFR1	25	80	15
VEGFR3	40	150	20
PDGFR β	150	28	58
c-KIT	300	15	68
FLT3	>1000	18	58
RET	>1000	30	4
RAF1	>1000	>10000	6
BRAF	>1000	>10000	22
MEK1	>1000	>10000	>10000
ERK2	>1000	>10000	>10000
SRC	800	120	350
ABL1	>1000	250	1500

Table 1: Comparative IC50 values of **BFH772**, Sunitinib, and Sorafenib against a selection of key kinases. Lower values indicate higher potency.

Visualizing the Kinase Selectivity

The following diagram illustrates the primary target and key off-targets of **BFH772** in comparison to Sunitinib and Sorafenib, highlighting the distinct selectivity profile of **BFH772**.

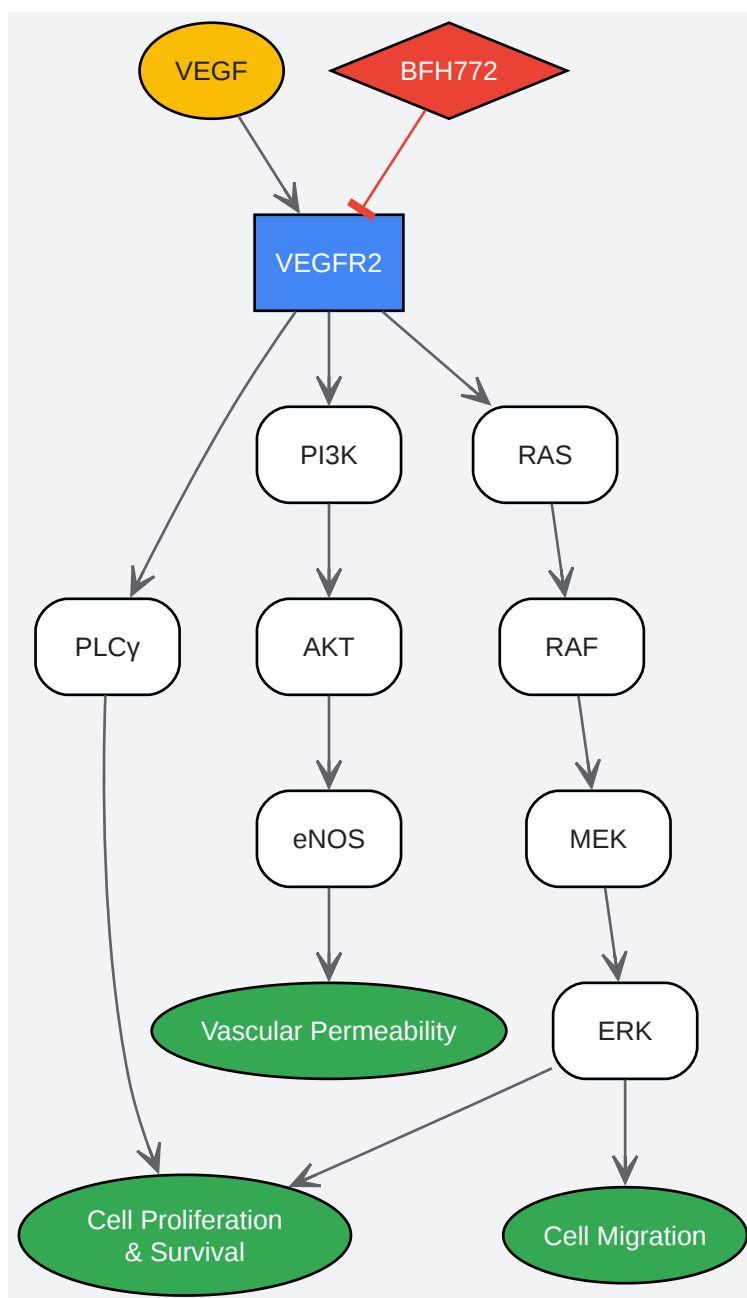


[Click to download full resolution via product page](#)

Caption: Comparative kinase selectivity profiles.

The VEGFR2 Signaling Pathway

BFH772 primarily targets the VEGFR2 signaling cascade, a critical pathway in angiogenesis. Understanding this pathway is essential for contextualizing the inhibitor's mechanism of action.



[Click to download full resolution via product page](#)

Caption: Simplified VEGFR2 signaling pathway.

Experimental Protocols

The following section details the methodology used for the kinase panel screening.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The kinase panel screening was performed using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Purified recombinant kinases (Panel of 300 kinases)
- Kinase-specific peptide substrates
- **BFH772**, Sunitinib, and Sorafenib (10 mM stock in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP (10 mM stock)
- White, opaque 384-well plates

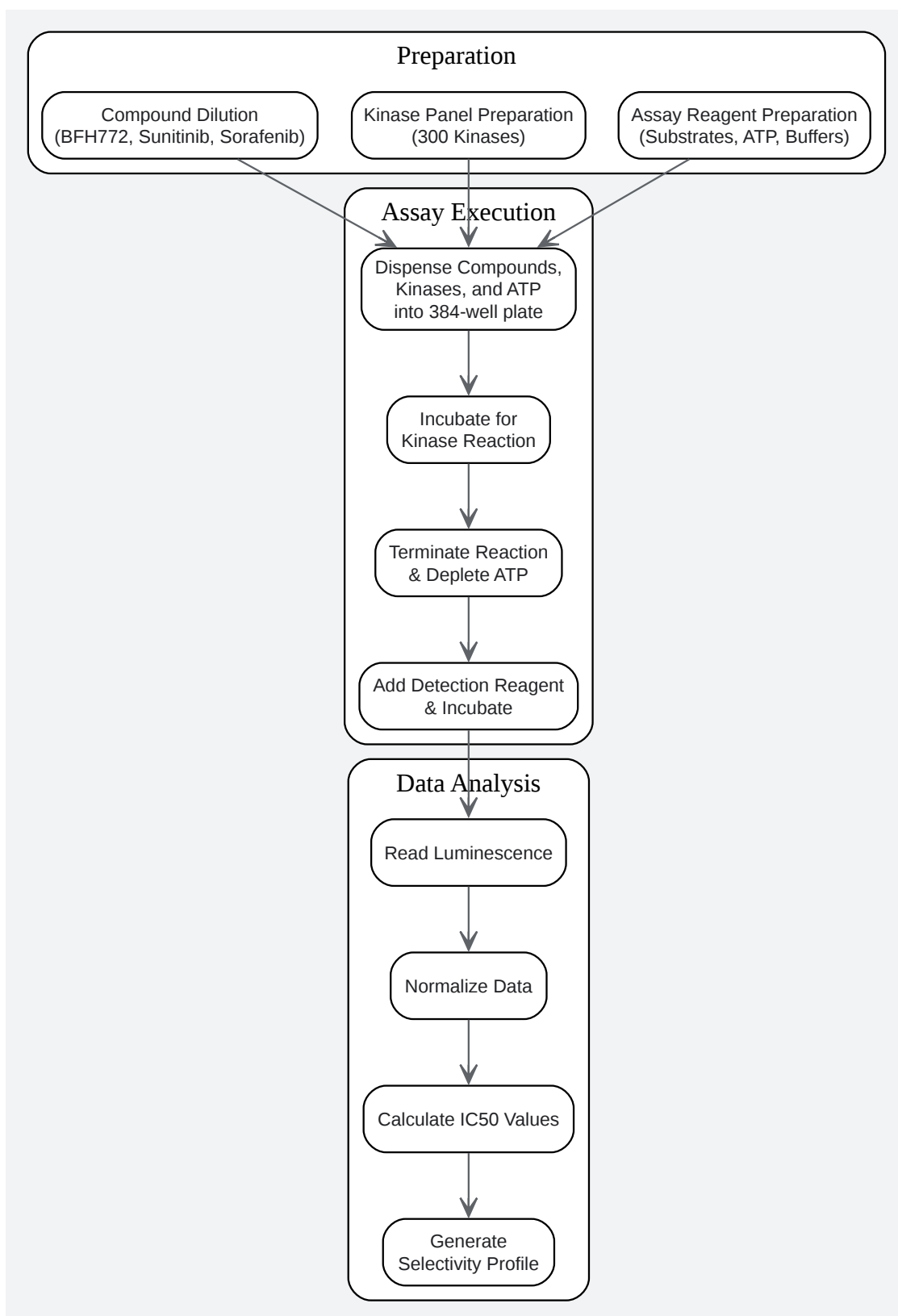
Procedure:

- **Compound Dilution:** A 10-point serial dilution of each inhibitor (**BFH772**, Sunitinib, Sorafenib) was prepared in DMSO, followed by a further dilution in Kinase Reaction Buffer to achieve a 4x final assay concentration.
- **Kinase Reaction Setup:** 5 µL of the 4x compound dilution was added to the wells of a 384-well plate. 10 µL of a 2x kinase/substrate mix (prepared in Kinase Reaction Buffer) was then added to each well.

- **Reaction Initiation and Incubation:** The kinase reaction was initiated by adding 5 μ L of 4x ATP solution to each well. The final reaction volume was 20 μ L. The plate was incubated at room temperature for 60 minutes.
- **Reaction Termination and ATP Depletion:** 20 μ L of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
- **ADP to ATP Conversion and Signal Generation:** 40 μ L of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and to generate a luminescent signal. The plate was incubated for 30 minutes at room temperature.
- **Data Acquisition:** Luminescence was measured using a plate-reading luminometer.
- **Data Analysis:** The raw luminescence data was normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor). IC₅₀ values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

Kinase Panel Screening Workflow

The overall workflow for the kinase panel screening is depicted below.



[Click to download full resolution via product page](#)

Caption: Kinase panel screening workflow.

- To cite this document: BenchChem. [Unveiling the Specificity of BFH772: A Kinase Panel Screening Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666941#validation-of-bfh772-specificity-using-kinase-panel-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com